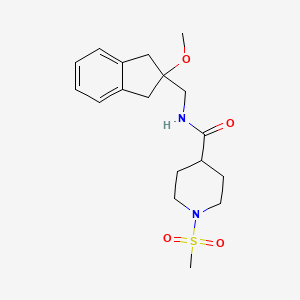
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide, also known as CP-47,497 or simply CP-47, is a synthetic cannabinoid that was first synthesized in the 1980s. It has been extensively studied for its potential use as a research tool in the field of cannabinoid pharmacology.
Mécanisme D'action
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide acts as a full agonist of the CB1 receptor, meaning that it binds to and activates this receptor with high affinity. This leads to a variety of downstream effects, including modulation of neurotransmitter release and changes in intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulation of pain perception, appetite regulation, and memory formation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide as a research tool is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for research involving N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide. One area of interest is the development of novel CB1 receptor agonists with improved pharmacokinetic properties, such as longer half-lives or increased selectivity for certain subtypes of the CB1 receptor. Another area of interest is the investigation of the potential therapeutic uses of CB1 receptor agonists, particularly in the treatment of pain, neurodegenerative diseases, and other conditions. Finally, there is also interest in better understanding the mechanisms underlying the effects of CB1 receptor agonists, including their effects on neurotransmitter release, intracellular signaling pathways, and gene expression.
Méthodes De Synthèse
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide is synthesized by reacting cyclopentylmagnesium bromide with 2-(dimethylamino)-2-(thiophen-3-yl)acetaldehyde to form the corresponding alcohol, which is then converted to the oxalamide by reaction with oxalyl chloride.
Applications De Recherche Scientifique
N1-cyclopentyl-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide has been used extensively in scientific research to study the pharmacology of the endocannabinoid system. It is a potent agonist of the cannabinoid CB1 receptor, and has been used to investigate the role of this receptor in a variety of physiological processes, including pain perception, appetite regulation, and memory formation.
Propriétés
IUPAC Name |
N'-cyclopentyl-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-18(2)13(11-7-8-21-10-11)9-16-14(19)15(20)17-12-5-3-4-6-12/h7-8,10,12-13H,3-6,9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIGTFZRSFBGMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

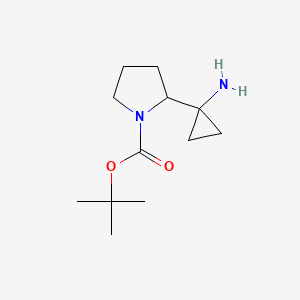
![3-(2,4-dichlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854333.png)
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2854334.png)
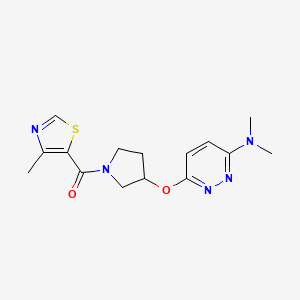
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)

![(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2854343.png)
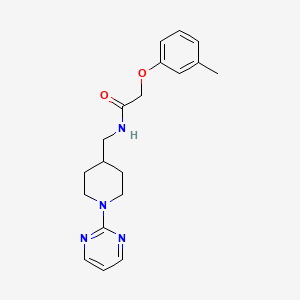
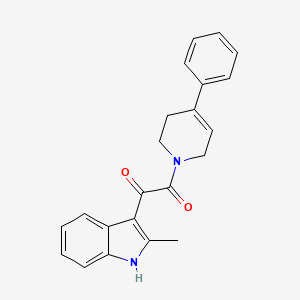
![1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2854349.png)
